molecular formula C14H19N5O4S3 B072235 Sulfatolamide CAS No. 1161-88-2

Sulfatolamide

Cat. No.: B072235
CAS No.: 1161-88-2
M. Wt: 417.5 g/mol
InChI Key: ZLYHTQKHXIVMLY-UHFFFAOYSA-N
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Description

Sulfatolamide is a compound that belongs to the class of sulfonamide antibacterials. It is a combination of two sulfonamide antibacterials, sulfathiourea and mafenide . Sulfonamides are known for their antimicrobial properties and have been used in various medical applications, particularly in the treatment of bacterial infections.

Preparation Methods

Industrial Production Methods: Industrial production of sulfatolamide would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, precise temperature control, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: Sulfatolamide, like other sulfonamides, can undergo various chemical reactions, including:

    Oxidation: Sulfonamides can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert sulfonamides to corresponding amines.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide nitrogen.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products:

    Oxidation: Sulfone derivatives.

    Reduction: Amines.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

Sulfatolamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of sulfatolamide involves the inhibition of bacterial enzyme activity. Sulfonamides act as competitive inhibitors of the enzyme dihydropteroate synthetase, which is involved in the synthesis of folic acid in bacteria. By inhibiting this enzyme, this compound prevents the bacteria from synthesizing folic acid, which is essential for their growth and replication .

Comparison with Similar Compounds

    Sulfamethoxazole: Another sulfonamide antibacterial used in combination with trimethoprim.

    Sulfadiazine: Used in the treatment of toxoplasmosis and other infections.

    Sulfisoxazole: Used in the treatment of urinary tract infections.

Comparison: Sulfatolamide is unique in its combination of sulfathiourea and mafenide, which provides a broader spectrum of antibacterial activity. Compared to other sulfonamides, this compound may offer enhanced efficacy in certain infections due to its dual components .

Properties

IUPAC Name

4-(aminomethyl)benzenesulfonamide;(4-aminophenyl)sulfonylthiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2S2.C7H10N2O2S/c8-5-1-3-6(4-2-5)14(11,12)10-7(9)13;8-5-6-1-3-7(4-2-6)12(9,10)11/h1-4H,8H2,(H3,9,10,13);1-4H,5,8H2,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLYHTQKHXIVMLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN)S(=O)(=O)N.C1=CC(=CC=C1N)S(=O)(=O)NC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5O4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90151277
Record name Sulfatolamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90151277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

417.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1161-88-2
Record name Sulfatolamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1161-88-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sulfatolamide [INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001161882
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sulfatolamide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13547
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Sulfatolamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90151277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sulfatolamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.273
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name SULFATOLAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3OLH2HAK9F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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